2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile
Description
The compound 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (CAS: 371222-47-8) is a pyridine derivative with a molecular formula of C₂₁H₂₀N₂S₃ and a molecular weight of 396.59 . Its structure features:
- A pyridine core substituted at position 2 with a bis-sulfanyl group ([(butylsulfanyl)methyl]sulfanyl).
- A phenyl group at position 3.
- A thiophen-2-yl group at position 4.
- A carbonitrile moiety at position 2.
This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of intermediates for prostaglandin dehydrogenase inhibitors .
Properties
IUPAC Name |
2-(butylsulfanylmethylsulfanyl)-4-phenyl-6-thiophen-2-ylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2S3/c1-2-3-11-24-15-26-21-18(14-22)17(16-8-5-4-6-9-16)13-19(23-21)20-10-7-12-25-20/h4-10,12-13H,2-3,11,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCOLPJIDOCMBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 2-chloro-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile with butylsulfanyl methyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the use of a suitable solvent such as dimethylformamide (DMF) is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common in large-scale production.
Chemical Reactions Analysis
Oxidation of Sulfanyl Groups
The sulfanyl (-S-) groups are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reactivity is critical for modulating the compound’s electronic properties and biological activity.
Key Findings :
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Oxidation kinetics depend on the steric accessibility of sulfanyl groups. The butylsulfanylmethylsulfanyl moiety oxidizes faster than bulkier substituents.
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Sulfone derivatives exhibit enhanced polarity, influencing solubility and pharmacokinetic profiles .
Hydrolysis of Carbonitrile Group
The carbonitrile (-CN) group undergoes hydrolysis under acidic or basic conditions, forming carboxylic acids or primary amides.
Key Findings :
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Hydrolysis rates are slower compared to aliphatic nitriles due to electron-withdrawing effects from the pyridine ring .
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The thiophene moiety remains intact under these conditions, confirming its stability toward hydrolysis .
Electrophilic Substitution on Thiophene Ring
The electron-rich thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position, guided by directing effects of adjacent groups.
| Reagent | Reaction | Position/Product |
|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitration | 5-Nitro-thiophene derivative |
| Cl<sub>2</sub>/FeCl<sub>3</sub> | Chlorination | 5-Chloro-thiophene derivative |
Key Findings :
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The carbonitrile group on the pyridine ring exerts a meta-directing effect, while the thiophene sulfur enhances reactivity at the 5-position .
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Halogenated derivatives show improved binding affinity in biological assays due to increased hydrophobicity .
Nucleophilic Aromatic Substitution on Pyridine Ring
The pyridine ring participates in nucleophilic substitution at activated positions, particularly when electron-withdrawing groups (e.g., -CN) enhance leaving-group displacement.
| Nucleophile | Conditions | Product |
|---|---|---|
| NH<sub>3</sub>/EtOH, 100°C | Displacement of sulfanyl groups | 3-Amino-pyridine derivative |
| KSCN/Cu catalyst | Thiocyanation | 3-Thiocyano-pyridine derivative |
Key Findings :
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The 3-carbonitrile group activates the pyridine ring for substitution at the 2- and 4-positions.
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Copper catalysts improve reaction efficiency by stabilizing transition states .
Coordination with Metal Ions
The sulfur and nitrogen atoms act as ligands, forming coordination complexes with transition metals.
Key Findings :
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development, particularly in targeting specific biological pathways:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant anticancer properties. Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
- Antimicrobial Properties : The presence of sulfur atoms in the structure may enhance the compound's ability to disrupt microbial cell membranes, making it a potential candidate for developing new antibiotics .
Material Science
The compound's electronic properties make it suitable for applications in materials science:
- Organic Semiconductors : Due to its conjugated system, this compound can be explored as an organic semiconductor in electronic devices. Its ability to conduct electricity while maintaining stability under various conditions is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
- Sensors : The unique chemical structure allows for selective binding with specific ions or molecules, making it a suitable candidate for sensor applications, particularly in detecting heavy metals or biomolecules .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyridine derivatives, including compounds structurally related to 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile. The results demonstrated a significant reduction in cell viability in several cancer cell lines, suggesting that this class of compounds warrants further investigation for potential therapeutic use .
Case Study 2: Material Applications
Research conducted by material scientists explored the use of sulfur-containing compounds as charge transport materials in OLEDs. The findings indicated that these compounds exhibited favorable charge mobility and stability, leading to enhanced performance in device applications .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 2
The substituent at position 2 significantly influences electronic properties, solubility, and biological activity. Key analogues include:
Key Observations:
- Electronic Effects : The bis-sulfanyl group in the target compound is electron-withdrawing, whereas the methylpiperazinyl group in the analogue is electron-donating, altering reactivity in substitution reactions .
- Biological Activity : Schiff base derivatives exhibit antimicrobial activity (e.g., 64.81% inhibition against E. coli), while the target compound’s derivatives are linked to tissue repair .
Substituent Variations at Position 6
The thiophen-2-yl group at position 6 is conserved in many analogues, but substitutions here can modulate π-stacking interactions and solubility:
Physicochemical Properties
Biological Activity
The compound 2-{[(Butylsulfanyl)methyl]sulfanyl}-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile (CAS No. 371222-47-8) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
- Molecular Formula : C21H20N2S3
- Molecular Weight : 396.59 g/mol
- Structural Features : The compound contains a pyridine ring substituted with thiophenes and butylsulfanyl groups, which contribute to its unique biological properties.
Table 1: Chemical Characteristics
| Property | Value |
|---|---|
| CAS Number | 371222-47-8 |
| Molecular Formula | C21H20N2S3 |
| Molecular Weight | 396.59 g/mol |
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activities. The presence of sulfur atoms in the compound may enhance its ability to scavenge free radicals, potentially protecting cells from oxidative stress.
Anticancer Activity
Several studies have reported that pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this pyridine derivative have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Modulation of Signaling Pathways : It could affect pathways such as NF-kB and MAPK, which are crucial in cancer cell survival and proliferation.
Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives demonstrated that those with thiophenes exhibited enhanced cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of related compounds. It was found that these compounds could activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes and protection against neurodegeneration.
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Cancer Therapy : Due to its anticancer properties.
- Neuroprotection : As a potential treatment for neurodegenerative diseases.
- Antioxidant Supplementation : To mitigate oxidative stress-related conditions.
Table 2: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to synthesize this compound, and what critical parameters influence yield?
A reflux-based approach using pyridine as a solvent is effective for analogous pyridine-carbonitrile derivatives. For example, reacting arylidenemalononitrile precursors with thiophene-containing intermediates under reflux (6 hours) in pyridine, followed by neutralization and recrystallization (e.g., ethanol/DMF mixtures), can achieve moderate yields . Key parameters include:
- Reaction time : Prolonged reflux (≥6 hours) ensures complete cyclization.
- Solvent choice : Polar aprotic solvents (e.g., pyridine) enhance nucleophilic substitution at sulfur sites.
- Purification : Recrystallization in mixed solvents removes unreacted starting materials.
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- NMR : H and C NMR identify sulfanyl (-S-) groups, thiophene protons, and nitrile (-CN) signals.
- X-ray crystallography : Resolves bond angles and packing interactions (e.g., C-S bond lengths ~1.8 Å, pyridine ring planarity) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peaks).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts often arise from dynamic thiophene-sulfur interactions. Strategies include:
Q. What strategies mitigate byproduct formation during scale-up synthesis?
Byproducts like bis-thiophene adducts or oxidized sulfanyl groups may form. Mitigation involves:
Q. How does the crystal packing of this compound influence its physicochemical properties?
X-ray data ( ) reveals intermolecular interactions:
- π-π stacking : Between phenyl and pyridine rings (3.5–4.0 Å spacing).
- S···S interactions : Contribute to lattice stability (distance ~3.3 Å). These features affect solubility and melting behavior, critical for formulation studies .
Q. What computational methods are suitable for predicting electronic effects of substituents?
- DFT calculations : Model HOMO-LUMO gaps to assess electron-withdrawing effects of -CN and electron-donating thiophene groups.
- Molecular docking : Predict binding affinity if the compound is bioactive (e.g., thiophene’s role in π-stacking with protein targets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
